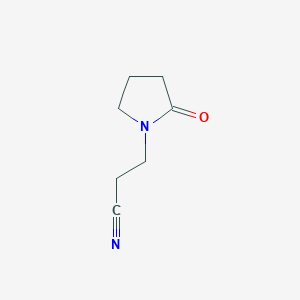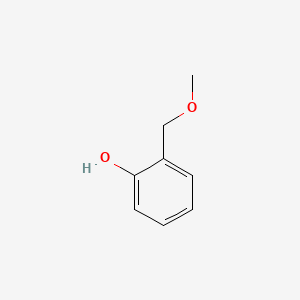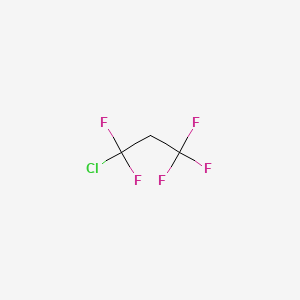
1-氯-1,1,3,3,3-五氟丙烷
概述
描述
1-Chloro-1,1,3,3,3-pentafluoropropane is a useful research compound. Its molecular formula is C3H2ClF5 and its molecular weight is 168.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-1,1,3,3,3-pentafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1,1,3,3,3-pentafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
溶剂
HCFO-1233zd 由于其能够溶解多种物质而不会与之发生反应,因此被用作化学反应和材料加工中的溶剂。
有关每种应用的更多详细信息,包括与 HCFO-1233zd 相关的开发新技术和高活性非铬催化剂,您可以参考《精细化学品》杂志的文章 . 此外,NIST 为这种化合物提供了经过严格评估的热力学性质数据,这对于研究目的可能很有用 .
属性
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-2(5,6)1-3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJWABOOFANACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060039 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-92-4 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 235 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-chloro-1,1,3,3,3-pentafluoropropane?
A1: 1-chloro-1,1,3,3,3-pentafluoropropane is primarily recognized as a valuable intermediate in the production of 1,1,1,3,3-pentafluoropropane (HFC-245fa). HFC-245fa finds applications as a solvent, blowing agent, coolant, cleaner, aerosol propellant, heat transfer medium, gas dielectric, and component in fire extinguishing compositions and power cycle working fluids. Its non-toxic nature and zero ozone depletion potential (ODP) make it an environmentally favorable alternative in these applications.
Q2: How is 1-chloro-1,1,3,3,3-pentafluoropropane synthesized?
A2: Several methods exist for the synthesis of 1-chloro-1,1,3,3,3-pentafluoropropane. One prominent approach involves the photochlorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) in the presence of chlorine gas under ultraviolet light. This process requires careful control of reaction conditions, such as the ratio of chlorine to HFC-245fa and the presence of inert gas, to optimize the yield of the desired product and minimize the formation of over-chlorinated byproducts. Another method utilizes the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the liquid phase, catalyzed by derivatives of metals from groups IIIa, IVa, IVb, Va, Vb, and VIb of the periodic table. This reaction proceeds at elevated temperatures and pressures and allows for the simultaneous production of 1-chloro-1,1,3,3,3-pentafluoropropane and 1,1,1,3,3,3-hexafluoropropane.
Q3: Can you elaborate on the significance of the azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane and HFC-245fa?
A3: The formation of azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa) and HFC-245fa presents both challenges and opportunities in their production and separation. These mixtures, characterized by a constant boiling point and fixed composition, necessitate specialized separation techniques beyond simple distillation. Understanding the properties and behavior of these mixtures is crucial for developing efficient and cost-effective separation processes for obtaining pure HFC-245fa and HCFC-235fa.
Q4: Are there environmental concerns associated with 1-chloro-1,1,3,3,3-pentafluoropropane?
A4: While the provided abstracts do not explicitly address the environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane, it's important to note that chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), in general, have been linked to ozone layer depletion. Further research is crucial to assess the specific environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane and explore strategies for its sustainable production, use, and disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

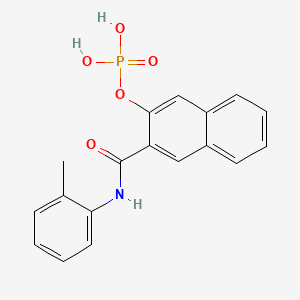
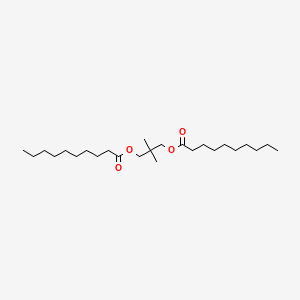
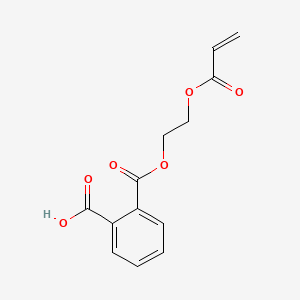
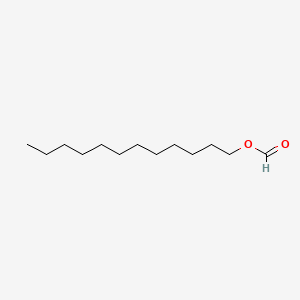
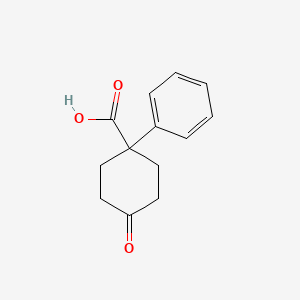


![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)

![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
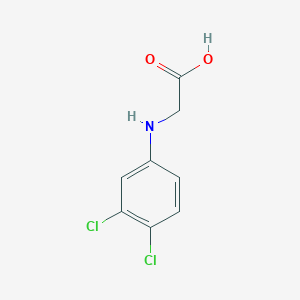
![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)
